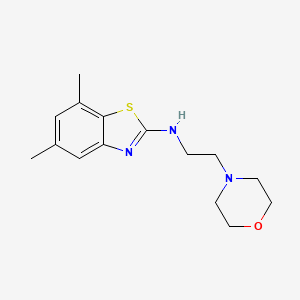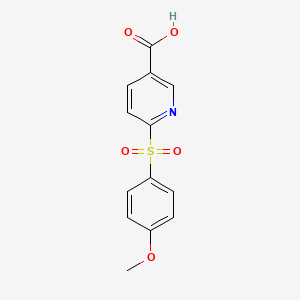
6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1031599-54-8 . It has a molecular weight of 293.3 and is typically available in powder form . The IUPAC name for this compound is 6-[(4-methoxyphenyl)sulfonyl]nicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NO5S/c1-19-10-3-5-11(6-4-10)20(17,18)12-7-2-9(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 293.3 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Compounds structurally related to "6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid" have been synthesized and evaluated for their antimicrobial properties. For instance, new pyridine derivatives have shown considerable antibacterial activity, indicating their potential as antimicrobial agents (Patel & Agravat, 2009).
Structural Characterization
- The crystal structure and molecular conformation of related compounds, such as solvated pyrrolidine carboxamides, have been extensively studied. These studies provide insights into the molecular arrangements and interactions that could influence the compound's properties and applications (Banerjee et al., 2002).
Application in Catalysis
- Sulfonated Schiff base copper(II) complexes, which are likely related to the chemical structure of interest, have been identified as efficient and selective catalysts in alcohol oxidation. This showcases the potential of such compounds in catalytic applications, contributing to the development of green chemistry processes (Hazra et al., 2015).
Dielectric and Molecular Framework Properties
- The dielectric properties and formation of porous hydrogen-bonded organic frameworks using related pyridine dicarboxylic acid derivatives have been explored. These findings have implications for the use of such compounds in electronic materials and molecular electronics (Suku & Ravindran, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)sulfonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-19-10-3-5-11(6-4-10)20(17,18)12-7-2-9(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCUFXAMTSWFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxybenzenesulfonyl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



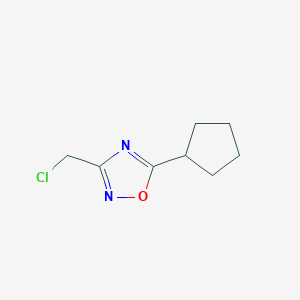
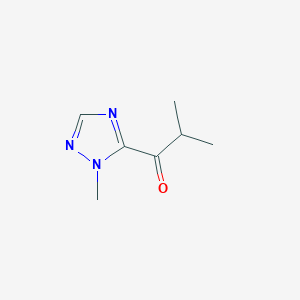
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)

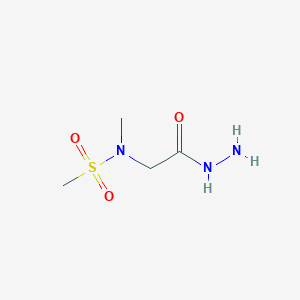
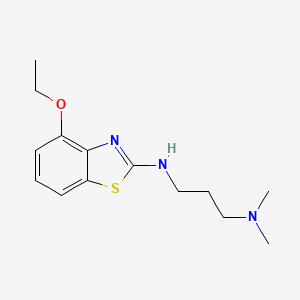
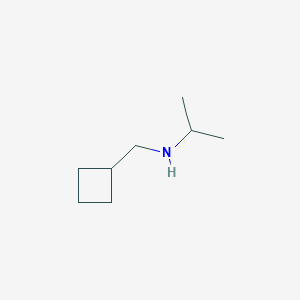

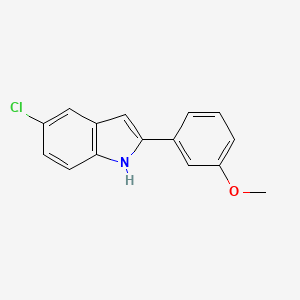
![methyl [2-mercapto-5-(4-methylphenyl)-1H-imidazol-1-yl]acetate](/img/structure/B1416131.png)



